Tazanolast, chemically known as Butyl 3'-(1H-tetrazol-5-yl) oxanilate [], is a selective mast cell stabilizing drug [, ] with anti-allergic properties [, ]. It is primarily studied in the context of airway hyperresponsiveness and allergic reactions [, , , , ]. While its primary metabolite, 3'-(1H-tetrazol-5-yl) oxanilic acid (MTCC), exhibits similar anti-allergic effects [, ], Tazanolast itself plays a significant role in scientific research, particularly in allergy and immunology studies.
Mechanism of Action
Tazanolast primarily functions by stabilizing mast cells, preventing the release of histamine and other inflammatory mediators [, ]. While the exact mechanism remains unclear, studies suggest that Tazanolast:
Inhibits compound 48/80-induced histamine release from rat peritoneal mast cells in a dose-dependent manner [].
Reduces compound 48/80-induced calcium (45Ca) uptake into mast cells from the extracellular medium [].
Inhibits compound 48/80-induced translocation of protein kinase C from the cytosol to the membrane fraction of mast cells [].
Suppresses inositol trisphosphate production without directly inhibiting phospholipase C activity in mast cells [].
Does not appear to affect cAMP levels in mast cells [].
These findings suggest that Tazanolast might interfere with early events in the mast cell activation pathway, potentially by modulating intracellular calcium signaling [].
Applications
Investigating airway hyperresponsiveness: Tazanolast effectively inhibits ozone-induced airway hyperresponsiveness in guinea pigs, suggesting a role for mast cells in this process []. It also inhibits platelet-activating factor (PAF)-induced airway hyperresponsiveness in guinea pigs, demonstrating broader efficacy against different triggers [].
Studying allergic reactions: Tazanolast, along with its metabolite MTCC, demonstrates efficacy in inhibiting homologous passive cutaneous anaphylaxis (PCA) in rats and guinea pigs []. It also suppresses the release of histamine and slow-reacting substance of anaphylaxis (SRS-A) from sensitized mast cells and lung tissues [].
Exploring the role of mast cells in disease models: Tazanolast's selective action on mast cells makes it a valuable tool for dissecting the role of these cells in various disease models, including allergic rhinitis [].
Developing novel drug delivery systems: Tazanolast has been investigated for its potential in nanocapsule formulations for intra-articular administration to treat joint diseases, highlighting its versatility in drug delivery research [].
Related Compounds
3'-(1H-Tetrazol-5-yl)oxanilic acid (MTCC)
Compound Description: MTCC is the main active metabolite of Tazanolast. [] It exhibits anti-allergic properties, inhibiting histamine and slow-reacting substance of anaphylaxis (SRS-A) release from mast cells in various animal models. [] MTCC demonstrates similar potency to Tazanolast in inhibiting PCA and anaphylactic histamine release. []
Relevance: MTCC is a key metabolite of Tazanolast and possesses comparable anti-allergic activity. [] While MTCC demonstrates efficacy after intravenous and oral administration, its oral absorption is weaker than Tazanolast. [] The structural difference, namely the absence of the butyl ester group in MTCC, is suggested to be responsible for this difference in absorption. []
3-(1H-Tetrazol-5-yl)aniline (MTA)
Compound Description: MTA is a metabolite of Tazanolast. [] It displays weaker inhibitory effects on PCA and histamine release compared to both Tazanolast and MTCC. [] MTA does not affect histamine and SRS-A release from guinea pig lung fragments. []
Relevance: MTA is a metabolite of Tazanolast with significantly weaker anti-allergic activity. [] Its presence in the bloodstream after oral administration of Tazanolast is minimal. []
3'-(1H-Tetrazol-5-yl)acetanilide (MTAA)
Compound Description: MTAA is a metabolite of Tazanolast with weak anti-allergic activity. [] Similar to MTA, it exhibits inhibitory effects on PCA and histamine release at higher doses compared to Tazanolast. [] MTAA shows no effect on histamine and SRS-A release from guinea pig lung fragments. []
Relevance: As a metabolite of Tazanolast, MTAA possesses limited anti-allergic activity. [] Its presence in the blood after oral Tazanolast administration is minimal, suggesting a minor role in the drug's overall effect. []
Acetylcholine
Compound Description: Acetylcholine is a neurotransmitter that acts as a bronchoconstrictor in the airways. []
Relevance: Acetylcholine is used in the studies to induce bronchoconstriction, which is a hallmark of airway hyperresponsiveness. [] This allows researchers to assess the efficacy of Tazanolast in preventing or reversing the airway hyperresponsiveness induced by various agents. [, ]
Histamine
Compound Description: Histamine is a chemical mediator released by mast cells during allergic reactions. It causes bronchoconstriction, vasodilation, and increased vascular permeability. []
Relevance: Histamine is a key mediator in allergic reactions and airway hyperresponsiveness. [] Studies use histamine to induce airway responses, investigating the ability of Tazanolast to inhibit its release and mitigate its effects. [, , ]
Platelet Activating Factor (PAF)
Compound Description: PAF is a potent phospholipid mediator that induces bronchoconstriction, inflammation, and hyperresponsiveness in the airways. []
Relevance: PAF is employed in research to induce airway hyperresponsiveness. [] The ability of Tazanolast to inhibit PAF-induced hyperresponsiveness highlights its potential as an anti-allergic and anti-inflammatory agent. []
Methacholine
Compound Description: Methacholine is a synthetic choline ester that acts as a cholinergic agonist, causing bronchoconstriction. []
Relevance: Methacholine is utilized in research as a bronchoconstrictor to assess airway hyperresponsiveness. [] This allows researchers to evaluate the effect of Tazanolast on ozone-induced airway hyperresponsiveness in animal models. []
Compound 48/80
Compound Description: Compound 48/80 is a polymer that directly induces mast cell degranulation, leading to histamine release. []
Relevance: This compound serves as a positive control in mast cell degranulation assays. [, ] Researchers compare the inhibitory effects of Tazanolast and its metabolite WP-871 on histamine release induced by Compound 48/80. [, ] This comparison helps to delineate the mechanism of action and efficacy of Tazanolast in stabilizing mast cells and preventing histamine release.
WP-871
Compound Description: WP-871 is a monohydrate of the main active metabolite of Tazanolast, MTCC. [] It demonstrates dose-dependent inhibition of compound 48/80-induced histamine release from mast cells. []
Relevance: WP-871, as a derivative of the main active metabolite of Tazanolast, offers valuable insights into the structure-activity relationship. [] Its inhibitory effect on histamine release suggests a similar mechanism of action to Tazanolast. []
Leukotrienes
Compound Description: Leukotrienes are lipid mediators of inflammation that contribute to allergic reactions. []
Relevance: The research highlights a link between leukotrienes and the proliferation of estrogen-sensitive cells. [] While Tazanolast is known to inhibit leukotriene release, the study focuses on the potential effects of several anti-allergic drugs, including Tazanolast, on the proliferation of a specific cell line. [] This research raises questions about the potential long-term effects of these drugs and warrants further investigation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SK-216, also known as Plasminogen activator inhibitor-1 (PAI-1) inhibitor, is a specific PAI-1 inhibitor. SK-216 reduced the extent of angiogenesis in the tumors and inhibited VEGF-induced migration and tube formation by human umbilical vein endothelial cells in vitro. SK-216 reduced the degree of bleomycin-induced pulmonary fibrosis in mice. Targeting PAI-1 as a downstream effector of TGF-β could be a promising therapeutic strategy for pulmonary fibrosis.
SK609 is a selective dopamine D3 receptor agonist which significantly improves the performance of the impaired paw and normalizes the bilateral asymmetry associated with the hemiparkinson rat.
SKA-121 is a positive-gating modulator of intermediate-conductance calcium-activated potassium channels (IKCa1/KCa3.1) with an EC50 value of 109 nM using whole-cell patch-clamp electrophysiology with calcium in the internal solution. It is selective for KCa3.1 over KCa2.1, KCa2.2 and KCa2.3 (EC50s = 8,700, 6,800, and 4,400 nM, respectively). It is also selective over KCa1.1 as well as voltage-gated potassium and sodium channels. SKA-121 (1 µM) potentiates calcium-evoked KCa currents by approximately 7-fold using whole-cell patch-clamp electrophysiology, an effect that can be blocked by the KCa3.1 inhibitor TRAM-34.1 It also potentiates calcium-evoked and basal KCa currents. In large porcine coronary arteries ex vivo, SKA-121 potentiates bradykinin-induced endothelium-dependent relaxation (EC50 = 7.9 nM). It also lowers mean arterial blood pressure (MAP) by approximately 20 and 25 mm Hg in normo- and hypertensive mice when used at a dose of 100 mg/kg but has no effect on MAP in KCa3.1 knockout mice. SKA-121 is a novel KCa3.1-specific positive gating modulator.